molecular formula C5H9ClN2O3 B1471421 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride CAS No. 1824268-91-8

3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride

Cat. No.: B1471421
CAS No.: 1824268-91-8
M. Wt: 180.59 g/mol
InChI Key: RSONHRMATUKCIK-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazolidinedione and an amine. Oxazolidinediones are a class of compounds that contain a five-membered ring structure composed of three carbon atoms, one oxygen atom, and one nitrogen atom . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .


Synthesis Analysis

While the specific synthesis process for “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” is not available, amines can be synthesized through various methods, including reduction of nitriles, amides, and nitro compounds, and reaction of alky halides with ammonia . Oxazolidinediones can be synthesized from amino acids .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Oxazolidinediones can react with amines to form substituted ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Amines generally have a pyramidal shape and can participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Reactivity

Oxazolidine-2,4-diones serve as versatile intermediates in organic synthesis. A notable approach involves the synthesis of these compounds through a two-step reaction sequence, starting from α-ketols and isocyanates. This method provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones from the appropriate functionalized α-ketols in good yields. The hydrolysis of these diones yields α-hydroxyamides with a quaternary stereocenter, showcasing their utility in creating complex molecules with significant stereochemical control (Merino et al., 2010).

Another significant synthetic utility of substituted 3-amino-oxazolidin-2,4-diones involves their conversion to N',N'-disubstituted α-hydroxyhydrazides using sodium methoxide in methanol, under both conventional and microwave-assisted conditions (Kurz & Widyan, 2005).

Applications in Heterocycle Synthesis

These compounds are instrumental in the synthesis of heterocyclic compounds. For instance, oxazolidine-2,4-diones have been used to synthesize various heterocyclic frameworks in a one-pot fashion using atmospheric carbon dioxide, showcasing an environmentally friendly approach to accessing biologically relevant motifs (Zhang et al., 2015).

Biological and Medicinal Chemistry Applications

Oxazolidine-2,4-diones have found applications in biological and medicinal chemistry, particularly as pseudo-irreversible inhibitors of serine proteases. The structural modification of the oxazolidine-2,4-dione scaffold has shown to significantly affect inhibitory potency against enzymes such as elastase, illustrating the potential for the development of new therapeutic agents (Santana et al., 2012).

Material Science and Polymerization

In the field of materials science, oxazolidine-2,4-diones have been utilized in the synthesis of polymers. For example, the polymerization of specific derivatives has led to the development of novel aliphatic-aromatic polyureas, demonstrating the utility of these compounds in creating new materials with potentially valuable properties (Mallakpour & Rafiee, 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride”. For example, if it were used as a drug, it might interact with biological targets in the body to exert a therapeutic effect .

Future Directions

The future directions for research on “3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride” would depend on its potential applications. For example, if it has therapeutic properties, it could be further developed as a drug. Alternatively, if it has unique chemical properties, it could be used in the synthesis of other compounds .

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSONHRMATUKCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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